molecular formula C17H19FN2O2 B2906365 1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea CAS No. 1797877-03-2

1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea

Cat. No.: B2906365
CAS No.: 1797877-03-2
M. Wt: 302.349
InChI Key: SRAKIXCNYGSSOQ-UHFFFAOYSA-N
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Description

1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of fluorine and methoxy groups in the structure suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea typically involves the reaction of an isocyanate with an amine. One possible route is:

    Starting Materials: 3-Fluorophenyl isocyanate, 2-methoxyethylamine, and o-toluidine.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.

    Procedure: The 3-fluorophenyl isocyanate is reacted with 2-methoxyethylamine to form an intermediate, which is then reacted with o-toluidine to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group.

    1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group.

Uniqueness

1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. The ortho-tolyl group may also contribute to its distinct properties compared to its para- and meta- counterparts.

Properties

IUPAC Name

1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-12-6-3-4-9-15(12)20-17(21)19-11-16(22-2)13-7-5-8-14(18)10-13/h3-10,16H,11H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAKIXCNYGSSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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